

An In-depth Technical Guide to Indoline-4-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Indoline-4-ol*

Cat. No.: B1587766

[Get Quote](#)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the core chemical properties, structure, synthesis, and reactivity of **Indoline-4-ol**, a pivotal heterocyclic building block in modern medicinal chemistry. Our focus is on providing not just data, but actionable insights grounded in established chemical principles to empower your research and development endeavors.

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline, or 2,3-dihydroindole, framework is a quintessential "privileged scaffold" in drug discovery. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal core for designing molecules that interact with specific biological targets.^[1] **Indoline-4-ol**, specifically, combines this valuable scaffold with two highly versatile functional groups: a secondary amine and a phenolic hydroxyl group. This unique combination opens up a vast chemical space for derivatization, allowing for the systematic modulation of physicochemical properties like solubility, lipophilicity, and hydrogen bonding capacity—all critical parameters in optimizing drug candidates. Its derivatives have shown significant promise in various therapeutic areas, including the development of anti-inflammatory and anti-cancer agents.^{[1][2]}

Molecular Structure and Identification

Understanding the fundamental structure is the first step in harnessing a molecule's potential.

Indoline-4-ol consists of a benzene ring fused to a five-membered saturated nitrogen-containing ring, with a hydroxyl substituent at position 4 of the aromatic ring.

Key Identifiers:

- IUPAC Name: 2,3-dihydro-1H-indol-4-ol
- CAS Number: 85926-99-4[\[3\]](#)
- Molecular Formula: C₈H₉NO[\[3\]](#)
- Canonical SMILES: C1NC2=C(C=CC=C2O)C1
- InChI Key: OWWAUBQOFLVUMS-UHFFFAOYSA-N[\[3\]](#)

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of **Indoline-4-ol** are foundational for its handling, characterization, and reaction monitoring.

Physicochemical Properties

The data presented below has been aggregated from various chemical suppliers and databases. These values are essential for designing experimental conditions, such as choosing appropriate solvents for reactions and purification.

Property	Value	Source
Molecular Weight	135.164 g/mol	[3]
Appearance	Off-white to brown crystalline solid	[4]
LogP	1.51	[3]
Solubility	Sparingly soluble in water, soluble in polar organic solvents like methanol, ethanol, and DMSO.	[5] [6]

Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of a molecule. The following are the expected characteristic signatures for **Indoline-4-ol**.

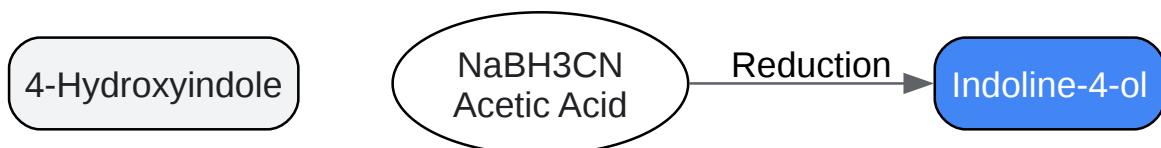
- ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural elucidation. In a solvent like DMSO-d₆, one would anticipate the following signals:
 - A broad singlet for the phenolic -OH proton.
 - A broad singlet for the N-H proton of the secondary amine.
 - A multiplet system in the aromatic region (approx. 6.0-7.0 ppm) corresponding to the three protons on the benzene ring.
 - Two triplets in the aliphatic region (approx. 2.8-3.5 ppm), corresponding to the two methylene (-CH₂-) groups of the five-membered ring, showing coupling to each other.
- ¹³C NMR Spectroscopy: The carbon spectrum would confirm the presence of 8 distinct carbon environments, with aromatic carbons appearing in the 110-150 ppm range and the two aliphatic carbons appearing further upfield (approx. 25-50 ppm).
- Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups.
 - A broad peak around 3200-3600 cm⁻¹ indicates the O-H stretching of the hydroxyl group.
 - A sharp to medium peak around 3300-3400 cm⁻¹ corresponds to the N-H stretching of the secondary amine.
 - Peaks around 2850-2950 cm⁻¹ are characteristic of aliphatic C-H stretching.
 - Aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region.
- Mass Spectrometry (MS): In Electron Ionization (EI) or Electrospray Ionization (ESI), the mass spectrum will prominently feature the molecular ion peak.
 - [M+H]⁺: 136.0706

Synthesis and Reactivity

The utility of **Indoline-4-ol** as a building block is predicated on its accessible synthesis and predictable reactivity.

Synthetic Strategy: Reduction of 4-Hydroxyindole

While several synthetic routes exist, a common and reliable method involves the chemical reduction of the corresponding aromatic precursor, 4-hydroxyindole. This approach is favored because it starts from a more readily available material and employs robust reduction chemistry.


Expertise in Action: The choice of reducing agent is critical. Strong reducing agents like LiAlH_4 could potentially lead to over-reduction or side reactions. A milder, more selective reagent like sodium cyanoborohydride (NaBH_3CN) in an acidic medium is often preferred. The acid protonates the indole ring, activating it towards hydride attack, while the cyanoborohydride is stable enough to not reduce other functional groups under these conditions.

Experimental Protocol: Synthesis of **Indoline-4-ol**

- **Dissolution:** Dissolve 4-hydroxyindole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
- **Addition of Reducing Agent:** Cool the solution to 0 °C using an ice bath. Add sodium cyanoborohydride (NaBH_3CN) (approx. 2.0-3.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. **Self-Validation:** Portion-wise addition is crucial to control the exothermic reaction and prevent potential side reactions.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Carefully pour the reaction mixture into a beaker of crushed ice and slowly neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) until gas evolution ceases and the pH is ~7-8.

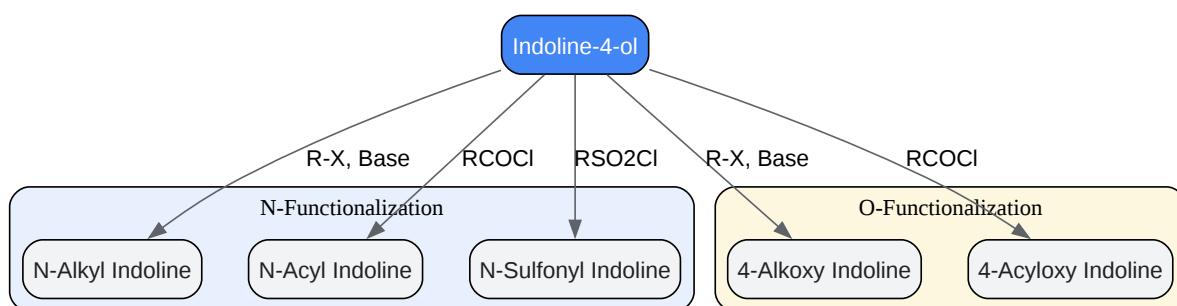
- Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
- Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield pure **Indoline-4-ol**.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Reduction of 4-hydroxyindole to **Indoline-4-ol**.

Chemical Reactivity


The synthetic versatility of **Indoline-4-ol** stems from the distinct reactivity of its amine and hydroxyl groups. This allows for selective and orthogonal functionalization.

- N-Functionalization (Alkylation, Acylation, Sulfonylation): The secondary amine is a potent nucleophile. It readily reacts with electrophiles.
 - N-Alkylation: Reaction with alkyl halides in the presence of a non-nucleophilic base (e.g., K_2CO_3 , Cs_2CO_3) yields N-alkylated indolines.
 - N-Acylation: Treatment with acid chlorides or anhydrides, typically in the presence of a base like triethylamine or pyridine, forms stable amide derivatives. This is a common strategy to protect the nitrogen or introduce new functional moieties.
 - N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) provides N-sulfonylated products, which are important for modifying electronic properties

and as protecting groups.

- O-Functionalization (Etherification, Esterification): The phenolic hydroxyl group can also be targeted.
 - O-Alkylation (Williamson Ether Synthesis): Deprotonation with a strong base (e.g., NaH, K_2CO_3) followed by the addition of an alkyl halide results in the formation of an ether linkage. The choice of base is key; a weaker base like K_2CO_3 can selectively promote O-alkylation over N-alkylation in some cases due to the higher acidity of the phenolic proton.
 - O-Acylation: Ester formation can be achieved using acylating agents under basic conditions.
- Electrophilic Aromatic Substitution: The benzene ring, activated by both the hydroxyl and amino groups (which are ortho-, para-directing), can undergo electrophilic substitution reactions such as halogenation or nitration, though conditions must be carefully controlled to avoid oxidation.

Key Reactions Workflow

[Click to download full resolution via product page](#)

Caption: Key functionalization pathways for **Indoline-4-ol**.

Applications in Medicinal Chemistry and Drug Development

Indoline-4-ol is not just a synthetic curiosity; it is a validated and highly valuable starting material for the synthesis of complex bioactive molecules. The indoline core is present in numerous natural products and FDA-approved drugs.[1][2]

- **Dual 5-LOX/sEH Inhibitors:** Recent research has highlighted the development of indoline-based compounds as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[7] These targets are critical in inflammatory pathways, and dual inhibition is a promising strategy for developing novel anti-inflammatory drugs. **Indoline-4-ol** serves as a key starting point for creating libraries of analogs to probe the structure-activity relationship (SAR) for these targets.[7]
- **Anticancer Agents:** The indoline scaffold is a core component of several kinase inhibitors used in oncology.[2] The ability to functionalize both the nitrogen and the aromatic ring allows for the precise positioning of pharmacophoric groups required for binding to the ATP pocket of various kinases.
- **CNS Agents:** The structural similarity of the indoline core to neurotransmitters like serotonin has made it an attractive scaffold for developing agents targeting the central nervous system.

By providing a rigid framework and versatile functional handles, **Indoline-4-ol** empowers medicinal chemists to efficiently explore chemical space and optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. Indoline-4-ol | SIELC Technologies [sielc.com]
- 4. 1H-indol-4-ol | C8H7NO | CID 75421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Indoline-4-ol: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587766#indoline-4-ol-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com